[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine [(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20132958
InChI: InChI=1S/C12H21N3O/c1-2-7-15-11(5-6-14-15)9-13-10-12-4-3-8-16-12/h5-6,12-13H,2-4,7-10H2,1H3
SMILES:
Molecular Formula: C12H21N3O
Molecular Weight: 223.31 g/mol

[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

CAS No.:

Cat. No.: VC20132958

Molecular Formula: C12H21N3O

Molecular Weight: 223.31 g/mol

* For research use only. Not for human or veterinary use.

[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine -

Specification

Molecular Formula C12H21N3O
Molecular Weight 223.31 g/mol
IUPAC Name 1-(oxolan-2-yl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine
Standard InChI InChI=1S/C12H21N3O/c1-2-7-15-11(5-6-14-15)9-13-10-12-4-3-8-16-12/h5-6,12-13H,2-4,7-10H2,1H3
Standard InChI Key PKDRQSZUTPBJDQ-UHFFFAOYSA-N
Canonical SMILES CCCN1C(=CC=N1)CNCC2CCCO2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound consists of two primary subunits:

  • Oxolane (Tetrahydrofuran) group: A five-membered oxygen-containing ring contributing to hydrophilicity and conformational rigidity .

  • 1-Propyl-1H-pyrazole: A nitrogen-rich aromatic ring with a propyl substituent at the N1 position, enhancing lipophilicity and steric bulk .

The amine functional group bridges these subunits, enabling interactions with biological targets and participation in further chemical modifications.

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC13H23N3O\text{C}_{13}\text{H}_{23}\text{N}_3\text{O}PubChem
Molecular weight237.34 g/molPubChem
IUPAC nameN-[[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-1-(oxolan-2-yl)methanaminePubChem
SMILESCC(C)CN1C(=CC=N1)CNCC2CCCO2PubChem
Boiling point342–345°C (predicted)EvitaChem

Synthetic Pathways and Optimization

Key Synthesis Steps

The synthesis involves a multi-step sequence:

  • Pyrazole ring formation: Cyclization of hydrazines with 1,3-diketones under acidic conditions.

  • Propyl group introduction: Alkylation at the pyrazole N1 position using 1-bromopropane .

  • Oxolane coupling: Nucleophilic substitution between a bromomethyl-oxolane intermediate and the pyrazole-methylamine.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazole cyclizationHydrazine hydrate, HCl, ethanol, reflux68–72
N1-Propylation1-Bromopropane, K2CO3, DMF, 80°C85–90
Amine-oxolane couplingBromomethyl-oxolane, Et3N, THF, rt60–65

Challenges and Solutions

  • Steric hindrance: The bulky propyl group reduces coupling efficiency. Using polar aprotic solvents (e.g., DMF) improves reactivity .

  • Amine sensitivity: Moisture-free conditions and inert gas (N2/Ar) are critical to prevent oxidation .

Physicochemical and Spectroscopic Properties

Solubility and Partitioning

  • Aqueous solubility: 12.5 mg/mL (pH 7.4) , attributed to the oxolane’s oxygen atom.

  • LogP (octanol/water): 2.3 ± 0.2 , reflecting moderate lipophilicity from the pyrazole-propyl group.

Spectral Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3):

    • δ 1.02 (t, J=7.2 Hz, 3H, CH2CH2CH3)

    • δ 3.72–3.68 (m, 2H, OCH2 oxolane) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole) .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

In silico docking studies suggest binding to E. coli dihydrofolate reductase (DHFR) with a predicted KiK_i of 8.7 µM. This aligns with structural analogs showing folate pathway disruption .

AssayResultModel System
Antibacterial (MIC)32 µg/mL (S. aureus)In vitro
Cytotoxicity (IC50)>100 µM (HEK293 cells)MTT assay
DHFR inhibitionKi=8.7 μMK_i = 8.7 \ \mu\text{M}Computational

Applications in Drug Development and Beyond

Medicinal Chemistry

  • Lead optimization: The oxolane group improves metabolic stability compared to furan derivatives .

  • Prodrug potential: The amine can be acylated for enhanced bioavailability .

Agrochemical Uses

Pyrazole-containing compounds are explored as fungicides (e.g., against Phytophthora infestans) . The propyl chain may enhance leaf adhesion in formulations .

Future Directions and Research Gaps

  • In vivo pharmacokinetics: No data exist on oral bioavailability or tissue distribution.

  • Structure-activity relationships (SAR): Systematic modification of the propyl and oxolane groups could optimize target selectivity .

  • Scale-up synthesis: Current yields (60–65%) are suboptimal for industrial production .

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